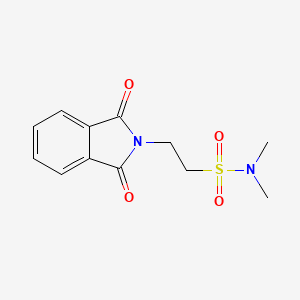
2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N,N-dimethylethanesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Compounds with the 1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl structure are generally part of the phthalimide family . Phthalimides are aromatic heterocyclic compounds containing a 1,3-dioxoisoindoline moiety . They are imide derivatives of phthalic anhydrides .
Molecular Structure Analysis
The molecular structure of these compounds typically includes a 2H-isoindol-2-yl group, which is a bicyclic compound that consists of a benzene ring fused to a 2-pyrrolin-2-one .Physical and Chemical Properties Analysis
The physical and chemical properties of these compounds can vary depending on their specific structure. For example, one compound with a similar structure, Methyl 2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-3-hydroxypropanoate, has a linear formula of C12H11NO5 .Aplicaciones Científicas De Investigación
Synthesis and Chemical Properties
- Vinylsulfones and vinylsulfonamides, including compounds like 2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N,N-dimethylethanesulfonamide, exhibit a range of biological activities and are useful in synthetic organic chemistry. They act as active dienophiles, Michael acceptors, and agents in various chemical reactions like 1,4-addition and electrocyclization. A study reported an efficient protocol for synthesizing low molecular weight representatives of these compounds, highlighting their diverse chemical applications (2020).
Crystal Structure Analysis
- The crystal structure of related compounds such as dimethyl 2-[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)oxy]-2-butenedioate has been studied, providing insights into the molecular configuration and potential applications in materials science or drug design. This study contributes to understanding the molecular structure of related compounds (Youseftabar-Miri, Ramazani, Ahmadi & Morsali, 2007).
Potential in Drug Development
- Research on compounds like this compound has implications for drug development, particularly in the context of treating diseases like sickle cell disease. A study assessing in vivo genotoxicity of related compounds for treating sickle cell disease highlighted the potential for developing safer drugs than existing treatments (dos Santos et al., 2011).
Applications in Organic Synthesis
- These compounds have been used in various organic synthesis processes. For example, their reaction with N-arylisoindolines leads to the formation of complex compounds with potential applications in organic chemistry and pharmaceuticals (Döpp, Hassan, El-Din, Mourad, Lehmann & Rust, 2006).
Antitumor Properties
- Some derivatives of 2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl) compounds, like ethyltriphenylphosphonium bromide, have shown significant antitumor activity in studies, suggesting their potential in cancer treatment (Dubois, Lin & Beisler, 1978).
Mecanismo De Acción
The mechanism of action of these compounds can vary greatly depending on their specific structure and the context in which they are used. Some phthalimide derivatives have been used in medicinal chemistry, but the exact mechanism of action would depend on the specific derivative and its biological target .
Safety and Hazards
Propiedades
IUPAC Name |
2-(1,3-dioxoisoindol-2-yl)-N,N-dimethylethanesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O4S/c1-13(2)19(17,18)8-7-14-11(15)9-5-3-4-6-10(9)12(14)16/h3-6H,7-8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GHHVGVBVWDYGJJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)CCN1C(=O)C2=CC=CC=C2C1=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
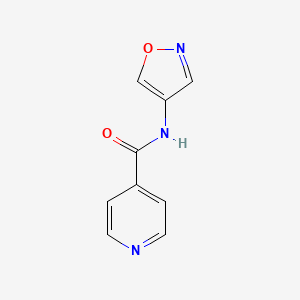
![3-Methyl-2-[(1-{[5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl]methyl}piperidin-4-yl)methoxy]pyridine](/img/structure/B2603838.png)
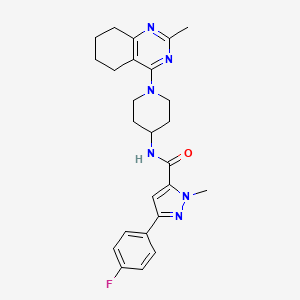
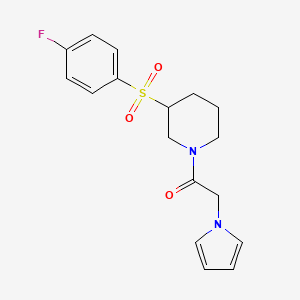
![N-(1-(4-fluorobenzo[d]thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)-2-oxo-2H-chromene-3-carboxamide](/img/structure/B2603842.png)


![N-(2-(diethylamino)ethyl)-N-(6,7-dihydro-[1,4]dioxino[2',3':4,5]benzo[1,2-d]thiazol-2-yl)-4-(pyrrolidin-1-ylsulfonyl)benzamide hydrochloride](/img/structure/B2603848.png)
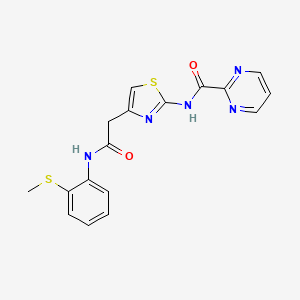
![N-{4-[(4-bromophenyl)sulfanyl]phenyl}-3-methoxybenzenecarboxamide](/img/structure/B2603850.png)
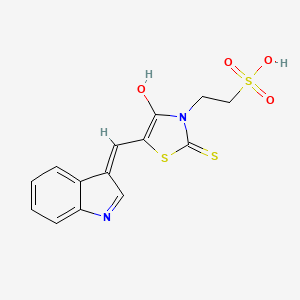
![N-[[1-(2-Cyanophenyl)piperidin-4-yl]methyl]oxirane-2-carboxamide](/img/structure/B2603853.png)
![N-(2-(6-(ethylthio)-4-(isobutylamino)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2,4-difluorobenzamide](/img/structure/B2603858.png)

